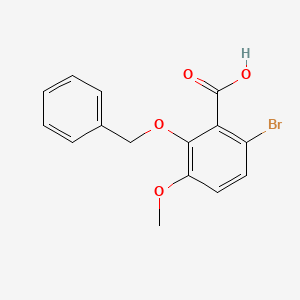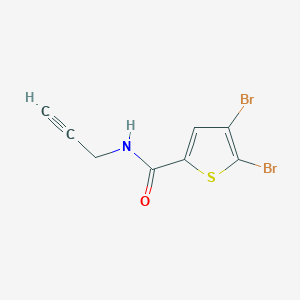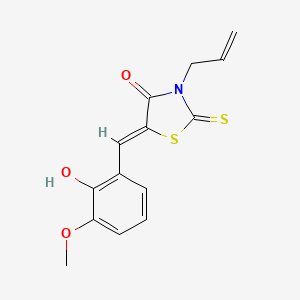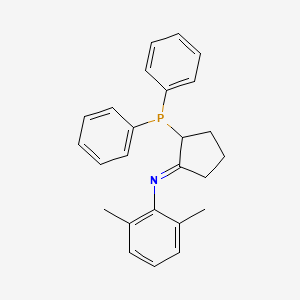
N-(2-(Diphenylphosphino)cyclopentylidene)-2,6-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Diphenylphosphino)cyclopentylidene)-2,6-dimethylaniline is a complex organophosphorus compound It features a phosphine group attached to a cyclopentylidene ring, which is further connected to a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Grignard reagents, where the organomagnesium compound reacts with chlorophosphines to form the desired phosphine compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Diphenylphosphino)cyclopentylidene)-2,6-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can modify the cyclopentylidene ring or the aniline moiety.
Substitution: The compound can participate in substitution reactions, where the phosphine group or the aniline moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Lithium aluminum hydride or other reducing agents are commonly employed.
Substitution: Halogenated compounds and catalysts such as palladium can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2-(Diphenylphosphino)cyclopentylidene)-2,6-dimethylaniline has several applications in scientific research:
Biology: The compound’s derivatives may be explored for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-(2-(Diphenylphosphino)cyclopentylidene)-2,6-dimethylaniline exerts its effects involves its interaction with molecular targets such as metal ions and enzymes. The phosphine group can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. Additionally, the compound may interact with biological molecules through its aniline moiety, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: Another organophosphorus compound with similar coordination properties.
Bis(diphenylphosphino)methane: Features a similar phosphine group but with different structural characteristics.
N-(2-(Diphenylphosphino)benzylidene)cyclohexylamine: Shares the diphenylphosphino group but has a different core structure.
Uniqueness
N-(2-(Diphenylphosphino)cyclopentylidene)-2,6-dimethylaniline is unique due to its specific combination of a cyclopentylidene ring and a dimethylaniline moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in catalysis and material science.
Properties
Molecular Formula |
C25H26NP |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-diphenylphosphanylcyclopentan-1-imine |
InChI |
InChI=1S/C25H26NP/c1-19-11-9-12-20(2)25(19)26-23-17-10-18-24(23)27(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-9,11-16,24H,10,17-18H2,1-2H3 |
InChI Key |
SVEYWFVGWQBNJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2,2-dimethyl-1-(1-piperidinylmethyl)propyl]thiourea](/img/structure/B14916932.png)
![2-Methyl-5,6-dihydrocyclopenta[c]pyrrol-4-one](/img/structure/B14916941.png)

![5-Oxa-2-azaspiro[3.5]nonan-8-ol](/img/structure/B14916949.png)
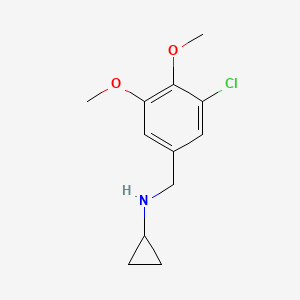
![(1E,2E)-bis[1-(3,4-dichlorophenyl)ethylidene]hydrazine](/img/structure/B14916966.png)
![Tert-butyl (4aS,7aR)-3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate](/img/structure/B14916974.png)
![3'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14916976.png)
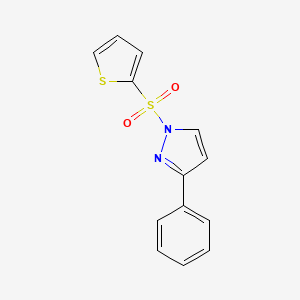
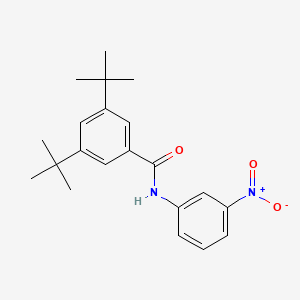
![3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B14916994.png)
